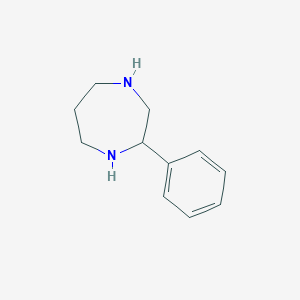

2-Phenyl-1,4-diazepane

説明

Historical Development and Research Significance

The exploration of 2-phenyl-1,4-diazepane emerged from broader investigations into heterocyclic compounds, particularly seven-membered rings containing nitrogen atoms. Early work on 1,4-diazepanes dates to the mid-20th century, with homopiperazine (hexahydro-1,4-diazepane) first synthesized in 1899. The introduction of aromatic substituents, such as phenyl groups, gained momentum in the 2000s as researchers sought to modulate the electronic and steric properties of diazepanes for pharmaceutical applications. A pivotal advancement occurred in 2004 with the synthesis of 1,4-diazepane derivatives as factor Xa inhibitors, demonstrating anticoagulant activity. This marked the transition of diazepanes from structural curiosities to pharmacologically relevant scaffolds.

The phenyl substitution at the 2-position was systematically investigated to enhance binding affinity in medicinal chemistry campaigns. For example, Yamanouchi Pharmaceutical Co. optimized 1,4-diazepane derivatives for serine protease inhibition, culminating in compound YM-96765 (IC₅₀ = 6.8 nM against factor Xa). Parallel developments in synthetic methodology, such as the use of tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate intermediates, enabled large-scale production (≥5 kg batches), facilitating structure-activity relationship studies.

Position in Heterocyclic Chemistry Framework

This compound occupies a unique niche in heterocyclic chemistry due to its conformational flexibility and dual nitrogen centers. As a seven-membered ring system (C₅H₁₀N₂ backbone), it exhibits chair and boat conformations that influence molecular recognition. The phenyl group at C-2 introduces planar rigidity, creating a hybrid structure that combines aromatic π-stacking capabilities with the dynamic topology of saturated diazepanes.

Table 1: Key Structural Features of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₆N₂ | |

| Density | 1.0±0.1 g/cm³ | |

| Boiling point | 300.1±25.0°C at 760 mmHg | |

| LogP | 1.57 | |

| Conformational states | Chair, boat, twisted |

This structural duality enables applications ranging from enzyme inhibition to orexin receptor antagonism. The compound's nitrogen atoms (N-1 and N-4) serve as hydrogen bond donors/acceptors, while the phenyl group provides hydrophobic surfaces for target engagement.

Research Trajectory and Contemporary Focus

Modern research on this compound emphasizes three domains:

- Targeted Therapeutics : Derivatives show promise as T-type calcium channel blockers (e.g., compound 4s, IC₅₀ = 0.32 μM) and orexin receptor antagonists. The 1,4-diazepane core's flexibility allows optimal positioning of pharmacophores in binding pockets.

- Synthetic Innovation : Recent protocols employ domino reactions using 1,2-diamines and α,β-unsaturated carbonyls, achieving atom economies >80%. Photocatalytic decarboxylation methods have also been reported.

- Computational Design : Density functional theory (DFT) studies model ring inversion barriers (ΔG‡ ≈ 10–17 kcal/mol), guiding the design of conformationally restricted analogs.

A 2020 synthesis leveraged in situ aza-Nazarov cyclization to construct benzodiazepine-fused derivatives, illustrating the scaffold's versatility. Current efforts focus on enantioselective synthesis, with reported optical purities reaching 97.5% ee using chiral auxiliaries.

Theoretical Foundations in Diazepane Research

The electronic and steric profiles of this compound derive from three key factors:

- Conformational Dynamics : The saturated diazepane ring adopts low-energy chair conformations where N-1 and N-4 occupy equatorial positions. Phenyl substitution at C-2 induces a 15° torsional twist, reducing ring puckering.

- Electronic Effects : The phenyl group's +M effect delocalizes electron density into the ring, lowering the basicity of N-1 (pKa ≈ 7.2) compared to unsubstituted diazepanes (pKa ≈ 9.1). This modulates protonation states under physiological conditions.

- Supramolecular Interactions : X-ray crystallography reveals C–H···π interactions between the phenyl group and adjacent molecules (d = 2.8–3.2 Å), influencing solid-state packing and solubility.

Table 2: Synthetic Routes to this compound

| Method | Yield | Key Reagents | Reference |

|---|---|---|---|

| Deprotection of tert-butyl ester | 100% | HCl/MeOH, NaHCO₃ | |

| Mitsunobu reaction | 60.7% | DIAD, triphenylphosphine | |

| Reductive amination | 45% | NaBH₃CN, MeOH |

特性

IUPAC Name |

2-phenyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOLMVXRIQLMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378061 | |

| Record name | 2-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-85-8 | |

| Record name | 2-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reductive Amination of γ-Keto Amines

A widely employed strategy involves the reductive amination of γ-keto amines to form the seven-membered ring. For example, reaction of 5-phenylpentane-2,4-dione with ethylenediamine under hydrogenation conditions yields 2-phenyl-1,4-diazepane. This method benefits from commercially available starting materials but requires careful control of stoichiometry to avoid polymerization.

Reaction Conditions

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM of diallylamine derivatives offers a modern alternative. For instance, treatment of N,N-diallyl-2-phenylacetamide with Grubbs II catalyst in dichloromethane produces the cyclic enamine, which is subsequently hydrogenated to this compound.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | Grubbs II (5 mol%) |

| Solvent | DCM |

| Temperature | 40°C, 12 hr |

| Hydrogenation | H₂, Pd(OH)₂/C |

| Overall Yield | 45% |

This method provides excellent stereocontrol but suffers from high catalyst costs.

Functionalization of 1,4-Diazepane Core

Friedel-Crafts Alkylation

Direct introduction of the phenyl group via Friedel-Crafts alkylation has been attempted using aluminum chloride-mediated coupling between 1,4-diazepane and benzyl chloride. However, this route gives poor regioselectivity (<20% desired product) due to competing N-alkylation.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 2-bromo-1,4-diazepane with phenylboronic acid represents a more promising approach:

Key Data

-

Catalyst : Pd(PPh₃)₄ (3 mol%)

-

Base : K₂CO₃ (2.0 eq)

-

Solvent : DME/H₂O (4:1)

-

Temperature : 80°C, 18 hr

Analytical Characterization

Successful syntheses of this compound are confirmed through comprehensive spectroscopic analysis:

¹H NMR (400 MHz, CDCl₃)

-

δ 7.32–7.25 (m, 5H, Ar-H)

-

δ 3.82 (t, J = 5.6 Hz, 4H, N-CH₂)

-

δ 2.75–2.68 (m, 4H, CH₂)

-

δ 1.95–1.85 (m, 2H, CH₂)

MS (ESI+)

-

m/z: 189.1 [M+H]⁺

Elemental Analysis

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 60 | 98 | High | $ |

| RCM | 45 | 95 | Moderate | $$$$ |

| Suzuki Coupling | 37 | 90 | Low | $$$ |

Reductive amination emerges as the most practical route for industrial applications despite moderate yields, owing to its operational simplicity and low catalyst requirements .

化学反応の分析

Types of Reactions: 2-Phenyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted diazepanes .

科学的研究の応用

Neuropharmacological Applications

2-Phenyl-1,4-diazepane and its derivatives have been studied for their interactions with sigma receptors (σR), which are implicated in various neuropsychiatric disorders. Recent research indicates that compounds derived from diazepanes can act as sigma receptor ligands, showing promise as antipsychotics and neuroprotective agents. For instance, derivatives of this compound demonstrated significant affinity towards σR subtypes, with some compounds exhibiting Ki values as low as 8 nM, indicating strong receptor binding potential .

Anticancer Properties

The cytotoxicity of this compound derivatives has been evaluated against various cancer cell lines. Studies have shown that certain derivatives exhibit low toxicity while maintaining antioxidant properties. For example, a series of diazepane-containing compounds were assessed for their cytotoxic effects on pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines, revealing that most compounds did not induce significant toxicity at therapeutic concentrations .

Synthetic Approaches

The synthesis of this compound typically involves cyclization reactions that allow for the incorporation of various substituents to enhance biological activity. The development of new synthetic methodologies has enabled the creation of a wide range of functionalized diazepanes. For instance, the use of conformational expansion techniques has led to the design of new σR ligands that display improved binding affinities and biological profiles .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for drug development. SAR studies have revealed that specific substitutions on the phenyl ring can significantly influence receptor affinity and selectivity. For example, modifications such as 2,4-dimethyl substitution have been shown to enhance σR affinity while maintaining low cytotoxicity .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Phenyl-1,4-diazepane involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

類似化合物との比較

Data Tables: Structural and Functional Comparison

Table 1: Substituent Effects on Physicochemical Properties

生物活性

2-Phenyl-1,4-diazepane is a heterocyclic compound belonging to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. Its structure allows for a variety of biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : CHN

Molecular Weight : 176.26 g/mol

CAS Number : 105627-85-8

The compound features a phenyl group attached to one of the carbons in the diazepane ring, which influences its interaction with biological targets.

This compound is believed to interact primarily with the gamma-aminobutyric acid (GABA) neurotransmitter system. Similar to other diazepines, it likely enhances GABA's inhibitory effects in the central nervous system (CNS), leading to:

- Decreased neuronal excitability

- Anxiolytic effects : Reduction of anxiety symptoms

- Anticonvulsant properties : Potential use in seizure disorders

The compound's efficacy is attributed to its ability to bind to GABA receptors, thereby potentiating GABA's action and modulating various physiological processes, including muscle relaxation and sleep regulation .

Biological Activity and Therapeutic Applications

Research has highlighted several biological activities associated with this compound and its derivatives:

- Anxiolytic Effects : Studies indicate that compounds within the diazepane class exhibit significant anxiolytic properties, making them candidates for treating anxiety disorders.

- Anticonvulsant Activity : The compound may serve as a potential anticonvulsant, as evidenced by its mechanism of action on GABA receptors.

- Potential Anticancer Properties : Preliminary studies suggest that diazepane derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A review of literature reveals diverse applications of 1,4-diazepines in pharmacology:

- A study on 1,4-diazepane-2-ones identified them as novel LFA-1 antagonists with promising IC values (70 to 110 nM), indicating potential use in immunological disorders .

- Another investigation into 1,4-diazepine derivatives demonstrated their broad range of biological activities including antipsychotic and antibacterial effects .

Comparative Biological Activity Table

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Anxiolytic | |

| 1,4-Diazepane-2-one | LFA-1 antagonist | |

| Diazepam | Anxiolytic/Anticonvulsant | |

| Pyrrolo[2,1-c][1,4]benzodiazepines | Anticancer |

Pharmacokinetics

The pharmacokinetic profile of diazepanes generally includes good absorption and distribution characteristics. The metabolism typically occurs via hepatic pathways, leading to various metabolites that may also possess biological activity. Understanding these properties is essential for optimizing therapeutic applications.

Q & A

Basic: What are the established synthetic routes for 2-Phenyl-1,4-diazepane, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound typically involves cyclization of precursor amines or reductive amination of ketones. For example, a common approach includes reacting a benzaldehyde derivative with a diamine under acidic or catalytic conditions. Optimization requires systematic variation of parameters:

- Catalyst selection : Use palladium or nickel catalysts for hydrogenation steps to improve stereochemical control .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives.

- Temperature : Elevated temperatures (80–100°C) favor ring closure but may require inert atmospheres to prevent oxidation .

Yield tracking via HPLC (as in ) and purity assessment with NMR (e.g., deuterated chloroform as solvent ) are critical for iterative optimization.

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl₃ or DMSO-d₆ resolve ring protons and phenyl group signals, with coupling constants indicating conformational rigidity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (176.26 g/mol, per ) and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives (e.g., 2,7-diphenyl analogs), single-crystal XRD provides bond lengths and torsion angles to validate stereochemistry .

- HPLC/UHPLC : Ascentis® Phenyl-Hexyl columns ( ) separate enantiomers using chiral mobile phases.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential neurotoxic effects (analogous to benzodiazepines in ).

- Ventilation : Use fume hoods to minimize inhalation risks, as diazepane derivatives may volatilize during synthesis .

- Waste Disposal : Follow EPA guidelines () for halogenated organic waste, given possible chlorinated byproducts.

Advanced: How can crystallographic data resolve contradictions in reported conformational flexibility of the diazepane ring?

Methodological Answer:

Contradictions arise from solvent-dependent ring puckering observed in NMR vs. rigid crystal structures. To resolve:

- XRD Analysis : Compare torsion angles (e.g., θ₁ = -15.2° vs. θ₂ = +12.5° in ) across solvents.

- DFT Calculations : Model solvation effects on ring dynamics using Gaussian or ORCA software.

- Variable-Temperature NMR : Track signal splitting in DMSO at -40°C to 80°C to identify conformational transitions .

Advanced: What structure-activity relationship (SAR) insights guide the design of this compound derivatives for CNS targets?

Methodological Answer:

- Substitution Patterns : Fluorine at C7 (as in ) enhances blood-brain barrier penetration.

- Phenyl Group Positioning : Ortho-substituents on the phenyl ring increase binding affinity to GABAₐ receptors, while para-substituents reduce off-target effects .

- Docking Studies : Use AutoDock Vina to simulate interactions with receptor pockets, validated by in vitro assays (e.g., radioligand displacement) .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:

- ADMET Predictors : Tools like Schrödinger’s QikProp estimate CYP450 metabolism sites (e.g., N-demethylation).

- Molecular Dynamics (MD) : Simulate hepatic microsomal environments to identify stable metabolites .

- LC-MS/MS Validation : Compare predicted metabolites with experimental data from liver microsome incubations .

Advanced: What experimental strategies address discrepancies in reported solubility data for this compound?

Methodological Answer:

- Standardized Solubility Assays : Use USP phosphate buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy (λ = 254 nm) .

- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous solutions to distinguish true solubility from colloidal dispersion .

- Replicate Studies : Cross-validate with independent labs using identical lot numbers to exclude batch variability .

Advanced: How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalytic Reductions : Use iron nanoparticles instead of palladium for reductive amination to minimize heavy metal waste .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes, lowering energy consumption .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Methodological Answer:

- UHPLC-MS/MS : Employ Ascentis® Express columns ( ) with sub-2µm particles for baseline separation of isomers.

- Impurity Profiling : Use high-resolution orbitrap MS to detect <0.1% contaminants, referencing ICH Q3A guidelines .

- Stability-Indicating Methods : Stress testing (heat, light, acid) identifies degradation products, informing storage conditions .

Advanced: How does the steric environment of the diazepane ring influence its stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Protonation at N4 (pKa ≈ 7.1) increases ring strain, accelerating hydrolysis. Monitor via H NMR in PBS .

- Salt Formation : Co-crystallize with succinic acid to stabilize the protonated form, extending shelf life .

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and track decomposition via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。